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Compound of Interest

Compound Name:
3-(3,5-Dibromophenyl)propanoic

acid

Cat. No.: B1591333 Get Quote

Introduction: 3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid

of significant interest to the scientific community, particularly those in pharmaceutical

development and materials science. Its synthetically versatile structure, featuring a reactive

carboxylic acid moiety and a dibrominated phenyl ring, establishes it as a valuable building

block for more complex molecular architectures. The strategic placement of bromine atoms at

the meta positions provides a scaffold ripe for derivatization, making it a key intermediate in the

synthesis of novel therapeutic agents, including potential anti-inflammatory and analgesic

drugs.[1]

This guide offers a comprehensive overview of the core chemical properties, synthesis, and

analytical characterization of 3-(3,5-Dibromophenyl)propanoic acid. It is designed to provide

researchers, chemists, and drug development professionals with the technical insights

necessary to effectively utilize this compound in their work.

Section 1: Chemical Identity and Physicochemical
Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its

application in research and development. These properties dictate storage conditions, solvent

selection, and analytical approaches.
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Identifier Value Source

IUPAC Name
3-(3,5-

dibromophenyl)propanoic acid
[2]

Synonyms

3-(3,5-

Dibromophenyl)propionic acid,

3,5-Dibromobenzenepropanoic

acid

[2]

CAS Number 923977-15-5 [1][2]

Molecular Formula C₉H₈Br₂O₂ [1][2]

Molecular Weight 307.97 g/mol [1][2][3]

SMILES
C1=C(C=C(C=C1Br)Br)CCC(=

O)O
[2]

InChI Key
AMKWPMUHANVQSZ-

UHFFFAOYSA-N
[2]
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Property Value Notes

Appearance
White to off-white crystalline

solid.

Based on typical appearance

of similar aromatic acids.

Melting Point
Data not readily available in

cited literature.

The melting point of the related

3-(3,5-dibromo-4-

hydroxyphenyl)propanoic acid

is 108°C.[4] Isomeric

dibromophenylpropanoic acids

have varied melting points,

underscoring the importance of

empirical determination.

Solubility

Expected to be soluble in polar

organic solvents (e.g., ethanol,

methanol, DMSO, ethyl

acetate) and sparingly soluble

in water.

General solubility profile for

aromatic carboxylic acids.

pKa Estimated to be ~4.5.

Based on the pKa of benzoic

acid and the electron-

withdrawing effect of the

bromine atoms.

Storage
Store at room temperature in a

dry, sealed container.
[1]

Section 2: Synthesis and Purification
A robust and reproducible synthetic route is paramount for the practical application of any

chemical intermediate. The most logical and field-proven approach to synthesizing 3-(3,5-
Dibromophenyl)propanoic acid is via the selective reduction of its unsaturated precursor,

3,5-dibromocinnamic acid.

Retrosynthetic Analysis and Workflow
The synthesis strategy hinges on the selective catalytic hydrogenation of the alkene double

bond in 3,5-dibromocinnamic acid, leaving the aromatic ring and carboxylic acid functional
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groups intact. This is a well-established transformation in organic synthesis.[5] The precursor,

3,5-dibromocinnamic acid, can be prepared from 3,5-dibromobenzaldehyde through a

Knoevenagel or Perkin condensation.

Synthesis Workflow

3,5-Dibromobenzaldehyde

3,5-Dibromocinnamic Acid

Knoevenagel
Condensation

Malonic Acid

3-(3,5-Dibromophenyl)propanoic Acid

Catalytic
Hydrogenation
(e.g., H₂, Pd/C)

Click to download full resolution via product page

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)
This protocol describes a representative method for the catalytic hydrogenation of a cinnamic

acid derivative.

Objective: To synthesize 3-(3,5-Dibromophenyl)propanoic acid by reducing the carbon-

carbon double bond of 3,5-dibromocinnamic acid.

Materials:

3,5-Dibromocinnamic acid (1.0 eq)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://nacatsoc.org/21nam/data/papers/Paper2153.pdf
https://www.benchchem.com/product/b1591333?utm_src=pdf-body-img
https://www.benchchem.com/product/b1591333?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591333?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium on carbon (5% Pd/C, ~1-2 mol%)

Ethanol or Ethyl Acetate (reaction solvent)

Hydrogen gas (H₂) balloon or hydrogenation apparatus

Celite™ or diatomaceous earth

Rotary evaporator

Filtration apparatus

Procedure:

Catalyst and Substrate Preparation: In a round-bottom flask suitable for hydrogenation,

dissolve 3,5-dibromocinnamic acid in a sufficient volume of ethanol.

Rationale: Ethanol is a common, effective solvent for both the substrate and for facilitating

contact with the heterogeneous catalyst.

Inerting the System: Carefully add the 5% Pd/C catalyst to the solution. The flask is then

evacuated and backfilled with nitrogen or argon gas three times to remove all oxygen.

Rationale: This step is critical for safety. Palladium on carbon can be pyrophoric, and

mixtures of hydrogen and oxygen gas are explosive.

Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied from a

balloon or a dedicated hydrogenation system. The reaction mixture is stirred vigorously at

room temperature.

Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst,

liquid solution, and gas), which is essential for the reaction rate. Palladium catalysts are

highly effective for selectively hydrogenating C=C double bonds without affecting other

functional groups under mild conditions.[5]

Reaction Monitoring: The reaction progress can be monitored by Thin Layer

Chromatography (TLC) or by observing the consumption of hydrogen gas. The

disappearance of the starting material spot indicates the reaction is complete.
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Catalyst Removal: Once the reaction is complete, the hydrogen atmosphere is replaced with

an inert gas. The mixture is then filtered through a pad of Celite™ to remove the solid Pd/C

catalyst. The flask and filter cake are washed with a small amount of the reaction solvent.

Rationale: Celite provides a fine filter bed that prevents the small, black palladium particles

from passing through the filter paper, ensuring a clean filtrate.

Product Isolation: The filtrate is concentrated under reduced pressure using a rotary

evaporator to remove the solvent, yielding the crude 3-(3,5-Dibromophenyl)propanoic
acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., a mixture of ethyl acetate and heptane) to yield the final product as a crystalline

solid.

Section 3: Spectroscopic and Analytical
Characterization
Structural elucidation and purity assessment are non-negotiable steps in chemical synthesis.

The following are the predicted spectroscopic signatures for 3-(3,5-Dibromophenyl)propanoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the

aromatic and aliphatic protons.

Aromatic Region (δ 7.2-7.8 ppm): Two signals are predicted. One signal corresponding to

the two equivalent protons at the C2 and C6 positions (ortho to the propyl chain),

appearing as a doublet or a narrow triplet (from meta-coupling). A second signal for the

proton at the C4 position (para to the propyl chain), appearing as a triplet (from meta-

coupling to the C2/C6 protons).

Aliphatic Region (δ 2.5-3.1 ppm): Two triplets are expected for the propyl chain protons.

The triplet around δ 2.9-3.1 ppm corresponds to the two protons alpha to the phenyl ring (-

CH₂-Ar). The triplet around δ 2.6-2.8 ppm corresponds to the two protons alpha to the

carboxylic acid group (-CH₂-COOH).
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Carboxylic Acid Proton (δ ~12 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The spectrum will reflect the carbon skeleton. Due to the

molecule's symmetry, fewer than 9 signals are expected.

Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon will be the most downfield

signal.

Aromatic Carbons (δ ~120-145 ppm): Four signals are expected: one for the carbon

attached to the propyl chain (C1), one for the two carbons bearing bromine atoms

(C3/C5), one for the two carbons ortho to the propyl chain (C2/C6), and one for the carbon

para to the propyl chain (C4).

Aliphatic Carbons (δ ~30-40 ppm): Two signals corresponding to the two distinct -CH₂-

groups of the propyl chain.

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
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Wavenumber
(cm⁻¹)

Vibration Intensity Significance

3300–2500
O-H stretch

(Carboxylic Acid)
Strong, very broad

Characteristic of the

hydrogen-bonded

dimer of a carboxylic

acid.[6]

~3080 C-H stretch (Aromatic) Medium
Indicates C-H bonds

on the phenyl ring.

2980–2850 C-H stretch (Aliphatic) Medium

Corresponds to the -

CH₂- groups of the

propyl chain.

1725–1700
C=O stretch

(Carbonyl)
Strong, sharp

Definitive evidence of

the carboxylic acid

functional group.[7][8]

~1600, ~1470
C=C stretch

(Aromatic)
Medium-Weak

Aromatic ring

vibrations.

690–515 C-Br stretch Strong

Indicates the

presence of carbon-

bromine bonds.[9]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the

molecular weight (~308 amu).

Isotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be present

due to the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in three peaks: M⁺ (m/z ~306),

M⁺+2 (m/z ~308), and M⁺+4 (m/z ~310) in an approximate intensity ratio of 1:2:1.

Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids

include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group
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(-COOH, M-45).[10] Another likely fragmentation is benzylic cleavage to form a

dibromotropylium ion or related stable fragments.

Section 4: Reactivity and Applications in Drug
Discovery
The utility of 3-(3,5-Dibromophenyl)propanoic acid lies in the reactivity of its functional

groups, making it a versatile scaffold.

Core Reactivity
Carboxylic Acid Group: This functional group can readily undergo standard transformations

such as:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amidation: Reaction with amines, typically via an activated intermediate (e.g., an acid

chloride or using coupling reagents like DCC/EDC), to form amides.

Reduction: Reduction to the corresponding primary alcohol, 3-(3,5-dibromophenyl)propan-

1-ol, using strong reducing agents like LiAlH₄.

Aromatic C-Br Bonds: The two bromine atoms are key sites for derivatization, enabling

access to a wide array of more complex molecules through reactions such as:

Suzuki, Stille, or Sonogashira cross-coupling: These palladium-catalyzed reactions allow

for the formation of new carbon-carbon bonds, linking the aromatic core to other aryl, vinyl,

or alkynyl groups.

Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds.

Lithiation/Grignard formation: Reaction with organolithium reagents or magnesium to form

a reactive organometallic species, which can then be quenched with various electrophiles.

Role as a Pharmaceutical Intermediate
The dibromophenyl scaffold is a privileged structure in medicinal chemistry. The bromine atoms

can act as bioisosteres for other groups, participate in halogen bonding, or simply serve as
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synthetic handles for diversification. This compound is specifically noted as a valuable

intermediate for developing potential anti-inflammatory and analgesic drugs, likely by enabling

the synthesis of molecules designed to interact with specific enzyme targets.[1]

Section 5: Safety and Handling
Proper handling is crucial when working with any chemical reagent.

Hazard Identification:

While specific GHS data for this isomer is limited, related compounds suggest potential

hazards. One source indicates it may be toxic if swallowed.

Isomeric compounds are known to cause skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335).[11] It is prudent to handle this

compound with similar precautions.

Recommended Personal Protective Equipment (PPE):

Wear chemical-resistant gloves (e.g., nitrile).

Use safety glasses or goggles.

Work in a well-ventilated area or a chemical fume hood.

Handling and Storage:

Avoid breathing dust.

Wash hands thoroughly after handling.

Store in a tightly closed container in a dry, cool place away from incompatible materials.[1]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with

local, state, and federal regulations.
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Conclusion
3-(3,5-Dibromophenyl)propanoic acid is a well-defined chemical entity with a clear role as a

versatile synthetic intermediate. Its predictable reactivity, stemming from the carboxylic acid

and dibromo-aromatic moieties, provides chemists with a reliable platform for molecular

construction. While some physical data like a specific melting point requires empirical

confirmation, its spectroscopic and chemical properties can be confidently predicted based on

established principles. This guide provides the foundational knowledge for researchers to

safely and effectively incorporate this valuable building block into their synthetic and drug

discovery programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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